![molecular formula C10H16N4O3S2 B4441361 N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide CAS No. 1199773-87-9](/img/structure/B4441361.png)
N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Overview
Description
N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. MPTA is a thiazole derivative that has been synthesized through a number of different methods, with each method providing unique advantages and limitations.
Scientific Research Applications
N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been found to have a wide range of scientific research applications, with its most notable use being in the field of cancer research. N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been found to have anti-inflammatory properties and has been tested for its efficacy in treating various inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of inflammation. N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has also been shown to have a low toxicity profile, making it a potentially safe compound for use in various biological studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is its ability to inhibit cancer cell growth, making it a valuable tool for cancer research. Additionally, N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been found to have low toxicity, making it a potentially safe compound for use in various biological studies. However, one of the limitations of N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are many potential future directions for research on N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide, including further studies on its mechanism of action, its efficacy in treating various types of cancer, and its potential use in combination with other cancer therapies. Additionally, N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide may have applications in other areas of research, such as inflammation and autoimmune diseases. Further studies are needed to fully understand the potential of N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide in these areas.
Conclusion
In conclusion, N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a thiazole derivative that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been synthesized through various methods, with each method providing unique advantages and limitations. N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has been found to have a wide range of scientific research applications, including cancer research and inflammation. The mechanism of action of N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide has also been shown to induce apoptosis and has a low toxicity profile, making it a potentially safe compound for use in various biological studies. Future research on N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide may lead to new discoveries in the areas of cancer research, inflammation, and autoimmune diseases.
properties
IUPAC Name |
N-[5-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-8(15)12-10-11-7-9(18-10)19(16,17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZUDICIUHKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172776 | |
Record name | Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199773-87-9 | |
Record name | Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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